4-Nitro-1H-imidazole-5-carboxylic acid
Description
4-Nitro-1H-imidazole-5-carboxylic acid (CAS: 40507-59-3) is a nitro-substituted imidazole derivative with the molecular formula C₄H₃N₃O₄ and a molecular weight of 157.08 g/mol . It features a nitro group (-NO₂) at the 4-position and a carboxylic acid (-COOH) group at the 5-position of the imidazole ring. This compound is commercially available as a pale white to yellow solid with ≥95% HPLC purity and is stored at 2–8°C .
Properties
IUPAC Name |
5-nitro-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-3(7(10)11)6-1-5-2/h1H,(H,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQADWEQLYZUURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193520 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40507-59-3 | |
| Record name | 5-Nitro-4-imidazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 1H-imidazole-5-carboxylic acid. This reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 4-position of the imidazole ring.
Another method involves the cyclization of appropriate precursors. For example, starting from 4-nitroimidazole, the carboxylation can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Amidation of the Carboxylic Acid Group
The carboxylic acid moiety undergoes amidation with amines under dehydrative conditions. Key findings from a medicinal chemistry study demonstrate:
Reaction Conditions:
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Reagents: Phosphorous oxychloride (POCl₃) in dry pyridine
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Temperature: Maintained below 50°C during reagent addition
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Workup: Precipitation in ice-cold water followed by ethanol recrystallization
Example Reaction:
4-Nitro-1H-imidazole-5-carboxylic acid reacts with sulfonamides (e.g., sulfanilamide, sulfadiazine) or isoniazid to form biologically active amides. The resulting compounds show structural confirmation via IR (amide C=O stretch at 1,691 cm⁻¹) and NMR (amide N-H signal at δ 10.5–10.7 ppm) .
| Amine Reactant | Product Structure | Yield (%) | Key Spectral Data (IR, cm⁻¹) |
|---|---|---|---|
| Sulfanilamide | N-[4-(acetylsulfamoyl)phenyl] derivative | 72 | 1,691 (C=O), 1,302 (SO₂ sym) |
| Isoniazid | N-(pyridin-4-ylmethyl) derivative | 68 | 1,640 (C=O), 1,526 (C=N) |
Esterification Reactions
The carboxylic acid group forms esters via acid-catalyzed reactions with alcohols. Industrial protocols emphasize continuous flow reactors for scalability .
Typical Protocol:
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Catalyst: Sulfuric acid or hydrochloric acid
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Alcohol: Methanol, ethanol, or higher alcohols
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Conditions: Reflux for 1–3 hours
Product Examples:
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Methyl 4-nitro-1H-imidazole-5-carboxylate
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Ethyl 4-nitro-1H-imidazole-5-carboxylate
Mechanistic Insight:
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Esterification preserves the nitro group’s integrity, critical for subsequent redox transformations .
Nitro Group Reduction
While direct experimental data is limited in cited sources, analogous nitroimidazole chemistry suggests:
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Reducing Agents: Hydrogen gas (H₂/Pd-C) or tin(II) chloride (SnCl₂/HCl)
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Product: 4-Amino-1H-imidazole-5-carboxylic acid
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Application: Amino derivatives serve as intermediates for anticancer and antimicrobial agents.
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing effect facilitates substitution at the 4-position under basic conditions (e.g., methoxide in methanol). Potential nucleophiles include thiols or amines, though specific examples require further experimental validation .
Industrial and Pharmacological Relevance
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Scale-Up Synthesis: Nitration of imidazole precursors using H₂SO₄/HNO₃ mixtures at 80–200°C achieves >90% purity post-repurification .
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Biological Derivatives: Amide and ester derivatives exhibit antibacterial and antitumor activities, with structure-activity relationships highlighting the nitro group’s role in DNA interaction .
This compound’s dual functionality enables diverse synthetic pathways, positioning it as a versatile scaffold in drug discovery and materials science. Experimental validation of hypothesized reactions (e.g., nitro group substitution) remains an area for future investigation.
Scientific Research Applications
Medicinal Chemistry
4-Nitro-1H-imidazole-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction in vivo, leading to reactive intermediates that may disrupt cellular functions essential for pathogen survival or cancer cell proliferation .
Materials Science
In materials science, this compound is employed in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various applications, such as electronics and protective coatings.
Biological Studies
The compound is also significant in biochemical assays and studies involving enzyme inhibition and receptor binding. Researchers utilize it to explore mechanisms of action for various biological pathways, particularly those related to disease processes .
Chemical Synthesis
As a versatile intermediate, this compound is used to synthesize more complex heterocyclic compounds. Its reactivity allows it to participate in multiple types of chemical reactions, including reduction, substitution, and esterification.
Types of Reactions
The compound can undergo several key reactions:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst or tin(II) chloride.
- Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions.
- Esterification : The carboxylic acid group can react with alcohols under acidic conditions to form esters.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Reduction | Hydrogen gas with palladium on carbon | Under pressure |
| Substitution | Sodium methoxide in methanol | Reflux conditions |
| Esterification | Methanol with sulfuric acid | Heat under reflux |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Cancer Treatment
Another research focused on the anticancer effects of compounds derived from this imidazole derivative. The study demonstrated that specific derivatives inhibited the growth of cancer cells by targeting key metabolic pathways involved in cell proliferation .
Case Study 3: Material Development
Research into the use of this compound in polymer synthesis revealed its ability to enhance thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-imidazole-5-carboxylic acid depends on its application. In medicinal chemistry, its derivatives often act by inhibiting specific enzymes or binding to particular receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Key Research Findings
- Acidity and Reactivity: The nitro group at position 4 in this compound enhances the acidity of the carboxylic acid group due to electron-withdrawing effects, making it a stronger acid compared to non-nitro analogues .
- Biological Activity : Substituted derivatives (e.g., benzyl or methoxybenzyl) show promise in drug discovery, though specific targets are under investigation .
- Coordination Chemistry : Imidazole dicarboxylates form stable complexes with transition metals, useful in catalysis and materials science .
Biological Activity
4-Nitro-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Synthesis
The compound belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The nitro group at the 4-position and the carboxylic acid at the 5-position are critical for its biological activity. The synthesis typically involves nitration of imidazole derivatives followed by carboxylation processes.
Synthesis Pathway
- Starting Material : Imidazole-4-carboxylic acid.
- Reagents : A mixture of sulfuric acid and nitric acid is used for nitration.
- Conditions : The reaction is conducted at temperatures ranging from 80°C to 200°C, usually under atmospheric pressure .
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antibacterial Activity
Studies have shown that derivatives of nitroimidazoles possess significant antibacterial properties. For instance, compounds related to 4-nitroimidazole have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis .
Anticancer Properties
Research indicates that nitroimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. These compounds may act through the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells .
Anti-inflammatory Effects
Nitroimidazoles have been studied for their anti-inflammatory properties, particularly in inhibiting enzymes such as lipoxygenase, which are involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Inhibition of Lipoxygenase : A study demonstrated that modifications to the imidazole structure could enhance inhibition potency against soybean lipoxygenase, with some derivatives showing IC50 values as low as 4.7 μM .
- Antimicrobial Efficacy : In vitro assays showed that certain nitroimidazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents .
- Antitumor Activity : In vivo studies indicated that specific formulations containing nitroimidazoles could significantly reduce tumor size in animal models, suggesting a promising avenue for cancer therapy .
Data Table: Biological Activities of this compound
Q & A
Basic Questions
Q. What are the optimal conditions for synthesizing 4-Nitro-1H-imidazole-5-carboxylic acid from its ethyl ester precursor?
- Methodological Answer : The ethyl ester derivative (Ethyl 4-nitro-1H-imidazole-5-carboxylate) can be hydrolyzed under acidic or basic conditions. For basic hydrolysis, refluxing with aqueous NaOH (1–2 M) at 80–90°C for 4–6 hours, followed by neutralization with HCl, yields the carboxylic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis or HPLC. Structural validation can be performed using IR spectroscopy (e.g., disappearance of ester C=O stretch at ~1740 cm⁻¹ and emergence of carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Identify the nitro group (asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹) and carboxylic acid O-H stretch (broad peak at 2500–3300 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ will show the imidazole ring protons (δ 8.5–9.0 ppm for H-2 and H-4) and carboxylic acid proton (δ ~13 ppm, broad singlet). ¹³C NMR confirms the carboxylic carbon (δ ~165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z ≈ 187.03 for [M+H]⁺) .
Q. What purification strategies are recommended for achieving high-purity this compound for crystallographic studies?
- Methodological Answer : Recrystallization from a mixed solvent system (e.g., ethanol/water or DMSO/water) is effective. For impurities with similar polarity, use silica gel column chromatography with a gradient eluent (e.g., 5–20% methanol in dichloromethane). Monitor fractions via TLC and characterize purity via melting point and elemental analysis .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed using graph set analysis?
- Methodological Answer : Graph set analysis (GSA) categorizes hydrogen bonds into patterns (e.g., chains, rings). For this compound, identify donor (carboxylic acid O-H, imidazole N-H) and acceptor (nitro O, carboxylic acid O) groups. Use crystallographic software (e.g., Mercury) to generate hydrogen bond motifs. Assign graph set descriptors (e.g., for a four-membered ring involving two molecules). Compare results to Etter’s rules to predict packing motifs .
Q. What challenges arise during the refinement of this compound’s crystal structure using SHELXL, and how can they be addressed?
- Methodological Answer : Common challenges include:
- Disorder : Nitro or carboxylic groups may exhibit rotational disorder. Use PART instructions and isotropic displacement parameter constraints.
- Twinned Data : If twinning is detected (e.g., via Rint > 0.05), apply TWIN/BASF commands in SHELXL.
- High R-factors : Use Hirshfeld atom refinement (HAR) for improved accuracy with high-resolution data (<1.0 Å). Validate with residual density maps .
Q. How can computational methods resolve contradictions in the proposed tautomeric forms of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to compare energies of tautomers (e.g., nitro group at C-4 vs. C-5). Simulate NMR chemical shifts and compare with experimental data. Use X-ray charge density analysis to validate electron distribution in the crystal lattice .
Q. What methodological considerations are critical when designing bioactive nitroimidazole derivatives using this compound as a precursor?
- Methodological Answer :
- Functionalization : Protect the carboxylic acid group (e.g., as a methyl ester) before introducing substituents at N-1 or C-2. Use coupling reagents (e.g., EDC/HOBt) for amide bond formation .
- Bioactivity Screening : Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) at C-4/C-5 for enhanced antimicrobial or anticancer activity. Validate via in vitro assays (e.g., MIC for antimicrobial activity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
